An In-Depth Technical Guide to Adenosine-d1 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Adenosine-d1 for Researchers and Drug Development Professionals
Introduction to Adenosine-d1
Adenosine-d1 is a deuterated form of adenosine, a ubiquitous endogenous purine nucleoside. In Adenosine-d1, a single hydrogen atom is replaced by its stable isotope, deuterium. This isotopic substitution results in a molecule that is chemically very similar to adenosine but has a higher molecular weight. This key difference allows for its use as an internal standard in quantitative analysis by mass spectrometry, a technique widely employed in pharmaceutical research and development.
Stable isotope-labeled compounds like Adenosine-d1 are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterium can sometimes influence the metabolic profile and pharmacokinetics of a drug, a phenomenon that is an active area of research. For analytical purposes, Adenosine-d1 serves as an ideal internal standard for the accurate quantification of endogenous or administered adenosine in various biological matrices. Its co-elution with the unlabeled analyte and distinct mass-to-charge ratio (m/z) in mass spectrometry ensures precise and accurate measurements.
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Adenosine-d1, with a focus on its use in experimental protocols relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties of Adenosine-d1
The chemical and physical properties of Adenosine-d1 are very similar to those of unlabeled adenosine, with the primary difference being its molecular weight due to the presence of a deuterium atom.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂DN₅O₄ | [1][2] |
| Molecular Weight | 268.25 g/mol | [1][2] |
| CAS Number | 109923-50-4 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 233-234 °C (for unlabeled adenosine) | [3] |
| Solubility | Slightly soluble in water, soluble in hot water, practically insoluble in ethanol. Soluble in dimethyl sulfoxide (DMSO). | [1] |
| Purity | Typically >98% | [1] |
Experimental Protocols
General Synthesis of Adenosine-d1
While specific, detailed proprietary synthesis methods may vary between manufacturers, a general approach for the deuteration of adenosine can be inferred from established chemical principles and literature on the synthesis of deuterated nucleosides. One common method involves hydrogen-deuterium exchange reactions.
Principle: This method relies on the exchange of a proton for a deuteron from a deuterium source, often catalyzed by an acid or a base, or facilitated by a metal catalyst. For adenosine, the C-H bond at the C2 or C8 position of the purine ring is a potential site for deuteration.
Generalized Protocol:
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Starting Material: High-purity adenosine.
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Deuterium Source: Deuterated water (D₂O), deuterated acids (e.g., DCl), or deuterium gas (D₂).
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Catalyst: A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C) for reactions involving D₂ gas, or an acid/base for exchange in a deuterated solvent.
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Reaction Conditions: The reaction is typically carried out in a sealed vessel under an inert atmosphere (e.g., argon or nitrogen) if using a metal catalyst. The temperature and reaction time are optimized to achieve the desired level of deuteration. For example, heating adenosine in D₂O with a catalyst can facilitate the exchange.
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Purification: After the reaction, the product is purified to remove the catalyst and any unreacted starting material. This is commonly achieved through techniques such as column chromatography (e.g., silica gel or reversed-phase) or recrystallization.
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Characterization: The final product, Adenosine-d1, is characterized to confirm its identity and purity. This is typically done using:
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Mass Spectrometry (MS): To confirm the incorporation of one deuterium atom by observing the expected increase in molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of a proton signal at the site of deuteration, while ²H NMR will show a signal corresponding to the incorporated deuterium.
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Caption: A generalized workflow for the synthesis of Adenosine-d1.
Quantification of Adenosine using Adenosine-d1 as an Internal Standard by LC-MS/MS
This protocol describes a method for the accurate quantification of adenosine in a biological matrix (e.g., plasma, cell lysate) using Adenosine-d1 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
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Adenosine standard
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Adenosine-d1 (internal standard)
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Biological matrix (e.g., plasma, cell lysate)
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
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LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of adenosine in a suitable solvent (e.g., water or methanol).
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Prepare a stock solution of Adenosine-d1 in the same solvent.
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Create a series of calibration standards by spiking known concentrations of the adenosine stock solution into the biological matrix.
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Add a fixed concentration of the Adenosine-d1 internal standard stock solution to each calibration standard and to the unknown samples.
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Sample Preparation:
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Thaw biological samples on ice.
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To precipitate proteins, add a volume of cold acetonitrile (containing the Adenosine-d1 internal standard) to the sample (e.g., a 3:1 ratio of ACN to sample).
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Vortex the mixture thoroughly.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube.
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For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed at this stage.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate adenosine from other matrix components.
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Flow Rate: Optimized for the column dimensions.
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Injection Volume: Typically 5-10 µL.
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Adenosine: Monitor the transition of the precursor ion (m/z) to a specific product ion. For adenosine, a common transition is m/z 268.1 → 136.1.
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Adenosine-d1: Monitor the transition of the precursor ion (m/z) to the same product ion. For Adenosine-d1, the transition would be m/z 269.1 → 136.1.
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Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
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Data Analysis:
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Integrate the peak areas for both adenosine and Adenosine-d1 in the chromatograms.
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Calculate the peak area ratio of adenosine to Adenosine-d1 for each calibration standard.
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Construct a calibration curve by plotting the peak area ratio against the known concentrations of the adenosine standards.
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Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Caption: A typical workflow for quantifying adenosine using LC-MS/MS.
Adenosine Signaling Pathways and the Role of Adenosine-d1
Adenosine plays a crucial role in cellular signaling by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in various physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses.
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A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate potassium channels and inhibit calcium channels.
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A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.
The use of Adenosine-d1 in studying these pathways is primarily as a tracer to understand the metabolism and fate of adenosine. By using LC-MS/MS, researchers can distinguish between endogenous adenosine and exogenously applied Adenosine-d1, allowing for precise measurements of adenosine uptake, release, and turnover in cells and tissues. This is critical for understanding how adenosine levels are regulated and how they influence signaling through its receptors in both normal and pathological conditions.
Caption: A simplified diagram of the major adenosine signaling pathways.
Conclusion
Adenosine-d1 is a critical tool for researchers and drug development professionals. Its primary application as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of adenosine in complex biological matrices. This capability is essential for a wide range of studies, from basic research into adenosine's physiological roles to the development of new therapeutics that target adenosine signaling pathways. The detailed protocols and information provided in this guide offer a solid foundation for the effective use of Adenosine-d1 in a research setting.
